molecular formula C12H16N2O2 B13850171 1-(1,3-Benzodioxol-4-ylmethyl)piperazine

1-(1,3-Benzodioxol-4-ylmethyl)piperazine

Katalognummer: B13850171
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: IKXDFXHEUAPILH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzodioxol-4-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a benzodioxole group attached to a piperazine ring, making it a compound of interest in various fields of scientific research. The structure of this compound includes a 1,3-benzodioxole moiety linked to a piperazine ring via a methylene bridge.

Vorbereitungsmethoden

The synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce production costs. These methods often require optimization of reaction parameters such as temperature, pressure, and the use of specific catalysts to achieve the desired product in high purity.

Analyse Chemischer Reaktionen

1-(1,3-Benzodioxol-4-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzodioxole or piperazine ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzodioxol-4-ylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to influence neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA)ergic system in the brain. The compound may act as a modulator of GABA receptors, leading to its observed anticonvulsant and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

1-(1,3-benzodioxol-4-ylmethyl)piperazine

InChI

InChI=1S/C12H16N2O2/c1-2-10(8-14-6-4-13-5-7-14)12-11(3-1)15-9-16-12/h1-3,13H,4-9H2

InChI-Schlüssel

IKXDFXHEUAPILH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C3C(=CC=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.